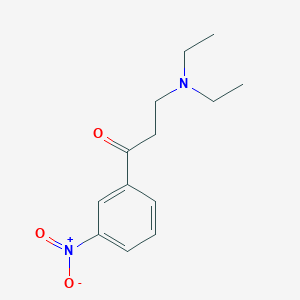

3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-14(4-2)9-8-13(16)11-6-5-7-12(10-11)15(17)18/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOIRGIRPOYAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Classical Approaches to the Synthesis of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one

The traditional synthesis of this compound relies on well-established reactions that have been fundamental to organic chemistry for over a century. These methods are valued for their reliability and the foundational chemical principles they demonstrate.

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, known as Mannich bases. This three-component condensation reaction involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. In the synthesis of this compound, the reactants are 3-nitroacetophenone (the active hydrogen compound), formaldehyde, and diethylamine (B46881) (a secondary amine). The reaction is typically acid-catalyzed.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of diethylamine and formaldehyde. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hydroxyl group and subsequent dehydration to form the highly electrophilic N,N-diethylmethyleneiminium ion.

Concurrently, the acidic conditions catalyze the tautomerization of 3-nitroacetophenone to its enol form. The electron-rich enol then acts as a nucleophile, attacking the iminium ion. This step forms the crucial carbon-carbon bond and, after deprotonation, yields the final product, this compound. A general procedure for the synthesis of similar Mannich base hydrochlorides involves refluxing the ketone, paraformaldehyde, and the secondary amine hydrochloride in ethanol (B145695) with a catalytic amount of hydrochloric acid.

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Nitroacetophenone, Paraformaldehyde, Diethylamine Hydrochloride | Ethanol, Hydrochloric Acid (catalytic) | Reflux | This compound Hydrochloride |

While the three-component Mannich reaction is the most direct pathway, other condensation reactions can be envisaged for the formation of β-amino ketones. These often involve a two-component reaction where one of the reactants already contains a part of the desired backbone. For instance, the condensation of 3-nitroacetophenone with a pre-formed enamine or an enolate followed by reaction with an amine derivative could theoretically yield the target compound, although this is a less common approach for this specific structure.

The synthesis of this compound strategically begins with a starting material that already contains the nitroaryl group. The most common and efficient approach is to use 3-nitroacetophenone as the ketone component in the Mannich reaction. This pre-functionalized starting material ensures the correct positioning of the nitro group on the phenyl ring.

The synthesis of 3-nitroacetophenone itself can be achieved through a two-step process starting from benzene (B151609). The first step is a Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-phenylpropan-1-one. The subsequent step is the nitration of 1-phenylpropan-1-one using a mixture of nitric acid and sulfuric acid, which directs the nitro group to the meta position, yielding 3-nitroacetophenone.

Advanced Synthetic Strategies and Optimization

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, cost-effective, and environmentally friendly methods. This has led to the exploration of advanced catalytic systems and the application of green chemistry principles to classical reactions like the Mannich reaction.

A variety of catalysts have been developed to improve the efficiency and selectivity of the Mannich reaction. While specific catalytic data for the synthesis of this compound is not extensively documented, general advancements in this area are applicable. Catalysts such as Lewis acids, Brønsted acids, and organocatalysts have been shown to be effective in promoting the formation of β-amino ketones. For example, catalysts like zirconium oxychloride have been used for direct Mannich-type reactions under solvent-free conditions, offering good yields and stereoselectivities. The use of such catalysts could potentially enhance the reaction rate and yield for the synthesis of the target compound, while allowing for milder reaction conditions.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered. The use of water or ethanol as a solvent, as seen in some general Mannich reaction protocols, is a step towards greener synthesis, as these solvents are less toxic and more environmentally benign than many organic solvents.

Furthermore, the development of recyclable catalysts is a key aspect of green chemistry. For instance, nanocatalysts, such as silica-functionalized copper(0) nanoparticles, have been used to catalyze Mannich reactions, with the advantage of being easily recoverable and reusable. Another green approach involves using biodegradable and renewable catalysts, such as saccharose, which has been shown to effectively catalyze the one-pot, three-component synthesis of β-amino ketones in a water/ethanol mixture at room temperature. These green protocols offer advantages such as mild reaction conditions, high yields, and simple work-up procedures.

Flow Chemistry Techniques for Scalable Production

The scalable production of this compound can be significantly enhanced by the implementation of flow chemistry techniques. Continuous flow processes offer numerous advantages over traditional batch synthesis, particularly for multi-component reactions like the Mannich reaction. nih.gov These advantages include improved heat and mass transfer, enhanced safety profiles, and the potential for higher yields and purity. thieme-connect.de

In a typical flow setup for a Mannich-type reaction, streams of the reactants (3'-nitroacetophenone, formaldehyde, and diethylamine) would be continuously fed into a microreactor or a packed-bed reactor. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction conditions to maximize the yield of the desired β-aminoketone while minimizing the formation of byproducts. thieme-connect.de The integration of in-line purification techniques can further streamline the process, leading to a more efficient and scalable synthesis.

Table 1: Comparison of Batch vs. Flow Synthesis for Mannich Reactions

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, uniform temperature control |

| Mass Transfer | Limited by stirring efficiency | Enhanced due to small reactor dimensions |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending operation time |

| Process Control | Limited | Precise control over parameters |

Elucidation of Reaction Mechanisms

The formation of this compound proceeds via the Mannich reaction, which involves the aminoalkylation of an acidic proton of a carbonyl compound. wikipedia.org The mechanism begins with the reaction between diethylamine and formaldehyde to form an electrophilic iminium ion (Eschenmoser's salt precursor). Subsequently, the enol form of 3'-nitroacetophenone (B493259) acts as a nucleophile, attacking the iminium ion to form the final product. libretexts.org

Kinetic Studies of Formation Pathways

The rate of the reaction can be influenced by several factors, including the nature of the solvent, the catalyst, and the concentration of the reactants. rsc.org For the synthesis of this compound, kinetic analysis would likely reveal a second-order rate dependence, consistent with many three-component Mannich reactions. rsc.org

Table 2: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [3'-nitroacetophenone] (M) | [Iminium Ion] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

Transition State Analysis in Synthetic Transformations

The stereochemical outcome of the Mannich reaction can be rationalized by analyzing the transition state of the C-C bond-forming step. In asymmetric Mannich reactions, the geometry of the transition state is crucial for determining the enantioselectivity of the product. libretexts.org For the reaction forming this compound, which is achiral, the transition state analysis still provides insight into the reaction's energetic profile.

Computational studies on analogous Mannich reactions suggest a chair-like transition state where the enol attacks the iminium ion. libretexts.orgchemeurope.com The substituents on both the enol and the iminium ion will orient themselves to minimize steric hindrance, thus dictating the favored reaction pathway. The presence of the nitro group on the phenyl ring of the acetophenone (B1666503) derivative can influence the electronic properties and stability of the transition state.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgresearchgate.net In the context of the Mannich reaction leading to this compound, several isotopic labeling experiments could be designed to confirm the proposed mechanism.

For instance, using deuterated formaldehyde (D₂CO) would result in the incorporation of two deuterium (B1214612) atoms at the α-position to the carbonyl group in the final product. Similarly, labeling the diethylamine with ¹⁵N would allow for the tracking of the nitrogen atom, confirming its incorporation into the Mannich base. researchgate.net These experiments provide unambiguous evidence for the connectivity of the atoms in the product and validate the proposed reaction pathway. nih.gov

Table 3: Potential Isotopic Labeling Studies for the Mannich Reaction

| Labeled Reactant | Isotope | Expected Labeled Position in Product | Mechanistic Insight |

|---|---|---|---|

| Formaldehyde | ²H (Deuterium) | α-position to the carbonyl | Confirms formaldehyde as the source of the methylene (B1212753) bridge |

| Diethylamine | ¹⁵N | Amino group | Tracks the incorporation of the amine |

Structural Characterization and Advanced Spectroscopic Analysis Techniques

High-Resolution Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (e.g., 1D, 2D NMR)

No specific 1D or 2D NMR data for 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one could be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific IR and Raman spectroscopic data, including vibrational frequencies and functional group assignments for this compound, are not available in the reviewed sources.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis (e.g., HRMS, tandem MS)

No high-resolution mass spectrometry (HRMS) or tandem MS data, including accurate mass determination and fragmentation pathways for this compound, were found.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Methodologies and Polymorphism Studies

Information on the crystal growth methods or studies on the polymorphism of this compound is not available.

Unit Cell Parameters, Space Group Analysis, and Crystal Packing

No crystallographic data, including unit cell parameters, space group, or details of the crystal packing for this compound, has been reported in the searched literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular architecture of this compound allows for a variety of non-covalent interactions that are crucial in determining its solid-state structure and physical properties.

Hydrogen Bonding: The primary structure of the compound lacks conventional hydrogen bond donors (like O-H or N-H). However, the oxygen atoms of the nitro group and the carbonyl group are potent hydrogen bond acceptors. In the presence of suitable donor molecules (such as solvents with hydroxyl or amine groups) or within a crystal lattice containing other components, these sites would readily participate in hydrogen bonding. Furthermore, activated C-H groups, particularly those adjacent to the electron-withdrawing carbonyl and nitro groups, could function as weak hydrogen bond donors to engage with the electronegative oxygen or nitrogen atoms of neighboring molecules.

π-π Stacking: The presence of the 3-nitrophenyl ring is a key feature that promotes π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, molecules of this compound would likely arrange themselves to facilitate the stacking of their nitrophenyl rings in a parallel-displaced or T-shaped orientation. The electron-deficient nature of the ring, due to the strongly electron-withdrawing nitro group, would favor interactions with electron-rich aromatic systems. The interplay between hydrogen bonding and π-π stacking is a critical factor in the formation of supramolecular structures in related organic compounds. The stabilization energy from these stacking forces is primarily driven by a combination of electrostatic and dispersion forces.

Table 1: Potential Intermolecular Interactions

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

|---|---|---|---|

| Hydrogen Bonding | Activated C-H groups | Carbonyl Oxygen, Nitro Oxygen, Tertiary Nitrogen | Influences crystal packing and solubility |

| π-π Stacking | 3-Nitrophenyl Ring | 3-Nitrophenyl Ring (of adjacent molecule) | Key contributor to solid-state stability |

| Dipole-Dipole | Carbonyl Group, Nitro Group | Carbonyl Group, Nitro Group (of adjacent molecule) | Orients molecules in the crystal lattice |

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by its chromophoric components, primarily the 3-nitrophenyl ketone moiety. UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the molecule.

The principal chromophore is the nitrobenzene (B124822) system, which is known to exhibit characteristic absorption bands. The expected electronic transitions would include:

π → π* Transitions: These high-energy transitions are associated with the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group. These typically result in strong absorption bands in the UV region. For substituted nitrobenzenes, these transitions are often observed at wavelengths below 300 nm.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (are "forbidden" transitions) compared to π → π* transitions. The n → π* transition of the nitro group in aromatic compounds often appears as a distinct band or shoulder in the 300-400 nm range.

The diethylamino group, being an auxochrome, can influence these transitions. Although insulated from the aromatic ring by the propyl chain, its non-bonding electrons on the nitrogen atom could participate in charge-transfer interactions, potentially causing subtle shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Solvent polarity is also expected to significantly impact the positions of these absorption bands, a phenomenon known as solvatochromism. Polar solvents would typically induce a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

Table 2: Expected UV-Vis Absorption Data

| Transition Type | Associated Chromophore | Expected Wavelength Range (λmax) | Expected Intensity |

|---|---|---|---|

| π → π* | Nitrophenyl Ring, Carbonyl Group | 240 - 280 nm | High (ε > 10,000) |

| n → π* | Nitro Group | 320 - 360 nm | Low (ε < 1,000) |

| n → π* | Carbonyl Group | 290 - 320 nm | Very Low (Often obscured) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For a molecule like 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. These calculations help identify the lowest energy conformer of the molecule. While DFT has been used to study related structures, such as chalcones and other nitrophenyl derivatives, specific energetic and geometric data for this compound are not available in the reviewed literature. tandfonline.com

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy in predicting electronic properties. While ab initio calculations are computationally more intensive than DFT, they can provide very precise values for properties like electron affinity and ionization potential. There are no published ab initio studies specifically focused on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For a molecule containing both an electron-donating diethylamino group and an electron-withdrawing nitrophenyl group, FMO analysis would be particularly insightful. However, specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been reported. In similar compounds, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. uaeu.ac.ae

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational space. This involves identifying the different shapes the molecule can adopt and the energetic barriers between these conformations. Such information is crucial for understanding how the molecule might interact with other molecules or biological targets. No MD simulation studies specifically investigating the conformational landscape of this compound were found in the scientific literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound. The comparison of calculated and experimental spectra can provide a high degree of confidence in the structural assignment. There are no published studies detailing the computationally predicted NMR or IR spectra for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological Properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical and chemical properties. researchgate.net For non-biological properties, QSPR models could be developed to predict characteristics such as boiling point, melting point, or solubility based on calculated molecular descriptors. These models are valuable for estimating the properties of new or untested compounds. The development of QSPR models for ketones and other organic compounds is an active area of research. researchgate.net However, no specific QSPR models for predicting the non-biological properties of this compound or a closely related class of compounds have been reported.

Reaction Pathway Modeling and Transition State Calculations

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (3-nitroacetophenone), an aldehyde (formaldehyde), and a secondary amine (diethylamine). researchgate.netwikipedia.orgorganic-chemistry.org Reaction pathway modeling using computational methods, such as Density Functional Theory (DFT), is instrumental in dissecting the intricate steps of this synthesis.

The mechanism of the Mannich reaction initiates with the formation of an Eschenmoser's salt precursor, an iminium ion, from the reaction between diethylamine (B46881) and formaldehyde (B43269). wikipedia.org The subsequent and rate-determining step involves the nucleophilic attack of the enol form of 3-nitroacetophenone on this electrophilic iminium ion. wikipedia.org

Computational modeling can map out the potential energy surface of this reaction, identifying the key intermediates and, crucially, the transition states that connect them. Transition state calculations are pivotal in determining the energy barriers associated with each step of the reaction. The geometry of the transition state provides a snapshot of the atomic arrangement at the peak of the energy profile, offering invaluable insights into the bond-forming and bond-breaking processes.

For the Mannich reaction leading to this compound, theoretical calculations would focus on:

Formation of the Iminium Ion: Modeling the reaction between diethylamine and formaldehyde to determine the activation energy for the formation of the N,N-diethyl-methyleniminium ion.

Enolization of the Ketone: Calculating the energy required for the tautomerization of 3-nitroacetophenone to its enol form, which is the active nucleophile.

By calculating the Gibbs free energy of activation (ΔG‡) for each step, a complete energy profile of the reaction can be constructed. This not only validates the proposed mechanism but also allows for the theoretical prediction of reaction kinetics.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In this molecule, the oxygen atom of the carbonyl group and the oxygen atoms of the nitro group would exhibit the most negative potential, indicating their role as primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms attached to the ethyl groups of the diethylamino moiety and the protons on the aromatic ring would show positive potential.

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential.

The MEP analysis provides a clear rationale for the molecule's intermolecular interactions and its preferred sites of reaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding/antibonding orbitals. nih.gov This analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

For this compound, NBO analysis would provide insights into:

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more refined picture of charge distribution than simpler methods. This would quantify the electron-withdrawing effect of the nitro group and the electron-donating nature of the diethylamino group.

Hyperconjugative Interactions: The analysis can identify and quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could reveal interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, or delocalization of electron density from the aromatic ring to the nitro group. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ(C-C) | > 5.0 |

| π (C=C)aromatic | π(C=C)aromatic | > 20.0 |

| π (C=C)aromatic | π(N-O)nitro | > 2.0 |

| LP (1) Ocarbonyl | σ(C-C) | > 1.0 |

Note: The values in this table are illustrative and represent typical magnitudes for such interactions. Actual values would require specific computational calculations.

This detailed electronic information from MEP and NBO analyses complements the mechanistic insights from reaction pathway modeling, providing a holistic theoretical understanding of this compound.

Chemical Reactivity and Derivatization Strategies

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic attack and reduction, leading to the formation of new stereocenters and a variety of functional derivatives.

Reduction Reactions and Resulting Stereochemistry

The reduction of the ketone in β-amino ketones, such as 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one, yields 1,3-amino alcohols. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of either syn or anti diastereomers. The stereoselectivity is highly dependent on the reducing agent employed and the presence of chelating groups. nih.gov

For instance, the reduction of β-amino ketones with samarium(II) iodide has been shown to exhibit divergent selectivity based on the nature of the nitrogen substituent. While N-acyl derivatives tend to yield the syn 1,3-amino alcohol as the major product, N-aryl derivatives favor the formation of the anti diastereomer. nih.gov In the case of this compound, the diethylamino group's influence on chelation with the reducing agent will be a key factor in determining the diastereomeric ratio of the resulting 1-(3-nitrophenyl)-3-(diethylamino)propan-1-ol.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones to secondary alcohols. masterorganicchemistry.com The selective reduction of the ketone in the presence of the nitro group is a critical consideration. While NaBH₄ is generally selective for carbonyl groups over nitroarenes, stronger reducing agents might affect both functionalities. jsynthchem.comjsynthchem.com To achieve complete reduction of the carbonyl to a methylene (B1212753) group while preserving the nitro group, a two-step process involving conversion to a tosylhydrazone followed by reduction with a mild hydride source like sodium cyanoborohydride (NaCNBH₃) can be employed. stackexchange.comechemi.com

Table 1: Stereoselective Reduction of β-Amino Ketones

| Reducing Agent | N-Substituent | Major Diastereomer | Reference |

| Samarium(II) Iodide | N-Acyl | syn-1,3-amino alcohol | nih.gov |

| Samarium(II) Iodide | N-Aryl | anti-1,3-amino alcohol | nih.gov |

| Sodium Borohydride | Diethylamino | Mixture of diastereomers | rsc.org |

Nucleophilic Additions and Condensations

The electrophilic carbon of the ketone carbonyl in this compound is susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions, known as nucleophilic additions, can lead to the formation of alcohols, cyanohydrins, and imines. youtube.com For example, reaction with Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols.

As a Mannich base, this compound can also participate in condensation reactions with compounds containing active methylene groups. core.ac.uklibretexts.org In these reactions, the β-amino ketone can serve as a precursor to more complex molecular architectures, including various heterocyclic systems. researchgate.netbyjus.com The reaction typically proceeds via an elimination-addition mechanism, where the diethylamino group is eliminated to form an α,β-unsaturated ketone (an enone), which then undergoes a Michael addition with the active methylene compound. libretexts.org

Reactions Involving the Diethylamino Moiety

The tertiary amine functionality of the diethylamino group provides a site for alkylation and acylation reactions, further diversifying the molecular structure.

Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the diethylamino group allows it to act as a nucleophile and react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This quaternization reaction introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physical and biological properties of the molecule.

N-Alkylation and Acylation Reactions

While direct N-alkylation of the tertiary amine is not possible, the diethylamino group can be a target for dealkylation followed by re-alkylation to introduce different alkyl groups. More commonly, the diethylamino group can be involved in reactions that modify other parts of the molecule.

N-acylation of secondary amines is a common transformation. In the context of derivatives of the title compound where one of the ethyl groups is replaced by a hydrogen, N-acylation with acyl chlorides or anhydrides in the presence of a base would lead to the corresponding amides. reddit.comsemanticscholar.org

Transformations of the Nitrophenyl Group

The nitrophenyl group is a versatile functionality that can undergo a variety of transformations, most notably reduction to an amino group, which can then be further derivatized.

The selective reduction of the aromatic nitro group in the presence of a ketone is a well-established transformation in organic synthesis. A variety of reagents can achieve this, including tin(II) chloride (SnCl₂) in ethanol (B145695), sodium dithionite, or catalytic hydrogenation using specific catalysts like palladium on carbon (Pd/C) under controlled conditions. researchgate.netmasterorganicchemistry.com The resulting 3-amino-1-phenyl-3-(diethylamino)propan-1-one opens up a plethora of synthetic possibilities, as the newly formed aniline (B41778) moiety can participate in diazotization, acylation, and alkylation reactions.

The nitro group itself is highly electron-withdrawing and can be converted into other functional groups such as nitroso, oxime, and eventually the amino group through a six-electron reduction process. researchgate.netnih.govnih.gov

Table 2: Selective Reduction of Aromatic Nitro Groups in the Presence of Ketones

| Reagent | Conditions | Product | Reference |

| SnCl₂·2H₂O | Ethyl Acetate, 50°C | Amine | researchgate.net |

| Sodium Dithionite | Aqueous solution | Amine | researchgate.net |

| Fe / NH₄Cl | Aqueous Ethanol, Reflux | Amine | researchgate.net |

| Pd/C, H₂ | Methanol, Room Temperature | Amine | researchgate.net |

Reduction of the Nitro Group to Amine

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding aniline derivative. This reaction significantly alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity, yield, and reaction conditions.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is often a clean and efficient method.

Metal-Acid Systems: Combinations of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid) are widely used for the reduction of nitroarenes. wikipedia.orgunacademy.com

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C.

Other Reagents: A range of other reagents can also effect this transformation, including sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, the ketone group in this compound could potentially be reduced under certain catalytic hydrogenation conditions. Therefore, chemoselective methods are often preferred.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may also reduce other functional groups. |

| Fe, HCl | Reflux in acidic aqueous solution | A classic and cost-effective method. |

| SnCl₂·2H₂O | Acidic or alcoholic solvent | A mild and often selective reagent. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions. |

Electrophilic Aromatic Substitution Patterns

The position of electrophilic attack on the phenyl ring of this compound is directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director. Conversely, the alkylamino group (once the nitro group is reduced) is a strong activating group and an ortho-, para-director. The acyl group is a deactivating group and a meta-director.

In the starting material, the directing effects of the nitro group (meta-directing) and the acyl group (meta-directing) reinforce each other. Therefore, electrophilic aromatic substitution on this compound would be expected to occur at the positions meta to both groups, which are positions 4 and 6 relative to the propan-1-one chain. However, the ring is significantly deactivated, making electrophilic substitution reactions challenging. lkouniv.ac.in

If the nitro group is first reduced to an amino group, the resulting 1-(3-aminophenyl)-3-(diethylamino)propan-1-one will have a strongly activating amino group. The amino group is an ortho-, para-director. The acyl group remains a meta-director. In this case, the powerful activating and ortho-, para-directing effect of the amino group would dominate, directing incoming electrophiles to positions 2, 4, and 6 relative to the amino group.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -C(O)R (Acyl) | Deactivating | Meta |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -NR₂ (Dialkylamino) | Strongly Activating | Ortho, Para |

Synthesis of Novel Derivatives and Analogues

The structural framework of this compound offers several avenues for the synthesis of novel derivatives and analogues. These modifications can be aimed at altering the compound's physical, chemical, or biological properties.

Homologation and Chain Extension Reactions

The propanone side chain can be extended or modified through various organic reactions. For instance, aldol (B89426) condensation reactions with the ketone could introduce new carbon-carbon bonds. However, the presence of the acidic α-protons also allows for other transformations.

Heterocyclic Annulation Strategies

The functional groups present in this compound and its reduced amine derivative can be utilized to construct heterocyclic rings. For example, the 1,3-relationship between the carbonyl group and the amino group in the reduced product can be a precursor for the synthesis of various nitrogen-containing heterocycles. Annulation reactions involving nitroalkenes are also a known strategy for the synthesis of five-membered nitrogen heterocycles. chim.itresearchgate.net

Potential Applications in Non Biological Chemical Fields

Role as a Synthetic Intermediate in Complex Molecule Synthesis

As a β-amino ketone, 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one is part of a class of compounds recognized for their importance as synthetic precursors and building blocks for a wide array of nitrogen-containing molecules. ingentaconnect.comresearchgate.netnih.gov Mannich bases are established as versatile intermediates in organic synthesis, crucial for constructing more complex chemical structures. mdpi.comnih.govoarjbp.com

The primary utility of this compound lies in its function as a "masked" vinyl ketone. researchgate.netresearchgate.net Through an elimination reaction, the diethylamino group can depart, generating a highly reactive α,β-unsaturated ketone (a vinyl ketone) in situ. This intermediate is a potent Michael acceptor, readily undergoing addition reactions with a wide range of nucleophiles, which is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Ketonic Mannich bases are particularly effective in the synthesis of complex heterocyclic compounds. researchgate.netresearchgate.net Research has demonstrated that these precursors can participate in one-pot, multi-component reactions to build diverse nitrogen-containing aromatic systems. For example, reactions involving a ketonic Mannich base, an enolizable ketone, and ammonium (B1175870) acetate can yield substituted pyridines and quinolines. researchgate.netresearchgate.net This established reactivity highlights the potential of this compound to serve as a foundational element in the construction of novel and elaborate molecular scaffolds.

The 3-nitrophenyl group adds another dimension of synthetic versatility. Nitroarenes are classic intermediates in organic synthesis, primarily because the nitro group can be readily reduced to a primary amine. mdpi.comnih.gov This transformation from a nitro to an amino group opens up a vast number of subsequent reactions, including diazotization, amide bond formation, and the synthesis of other heterocyclic systems. The presence of the nitro group makes the compound a valuable building block for more complex molecules that have applications in materials science and medicinal chemistry. nih.govacs.orgresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Ketonic Mannich Bases

| Precursors | Resulting Heterocycle |

|---|---|

| Ketonic Mannich Base + Enolizable Ketone + Ammonium Acetate | Substituted Pyridines |

| Ketonic Mannich Base + Cyclic β-Dicarbonyl + Ammonium Acetate | Substituted Quinolines |

| Ketonic Mannich Base + Active Methylene (B1212753) Compound + Ammonium Acetate | Tetrahydroquinolines (THQs) |

This table illustrates the general synthetic utility of the ketonic Mannich base scaffold, as demonstrated in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

The ability of this compound to generate a vinyl ketone upon elimination of the diethylamino group provides a pathway for its use in polymer science. The α,β-unsaturated system of the resulting vinyl ketone is a monomer that can undergo polymerization.

By incorporating this compound into a polymer backbone, the pendant 3-nitrophenyl groups become integrated into the material. These nitro groups can serve as functional handles for post-polymerization modification. For instance, the reduction of the nitro groups to amines along the polymer chain would drastically alter the material's properties, such as its solubility, hydrophilicity, and adhesive characteristics. This would also provide reactive sites for cross-linking or for grafting other molecules onto the polymer, leading to the development of advanced functional materials.

Applications in Catalysis and Ligand Design

The structure of this compound offers potential, though less explored, applications in the field of catalysis and ligand design. Mannich bases are known to play a role in coordination chemistry and the formation of metal complexes. oarjbp.com The nitrogen atom of the diethylamino group and the oxygen atom of the ketone carbonyl could potentially function as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.

More significantly, the compound can serve as a precursor to more sophisticated ligands. The chemical transformation of the nitro group into an amine is a key step. The resulting 3-(diethylamino)-1-(3-aminophenyl)propan-1-one would possess multiple potential coordination sites. This aminophenyl derivative could be further elaborated, for example, by forming a Schiff base with a substituted salicylaldehyde, to create a multidentate ligand capable of forming stable complexes with a variety of transition metals for use in catalysis.

Advanced Materials Science Research (e.g., Optoelectronic Precursors)

The 3-nitrophenyl moiety is a key feature for applications in materials science, particularly in optoelectronics. The nitro group is strongly electron-withdrawing, making nitroarenes useful building blocks for functional organic materials. mdpi.com This property is fundamental to the design of "push-pull" systems, where an electron-withdrawing group is conjugated with an electron-donating group. Such molecules often exhibit significant nonlinear optical (NLO) properties.

This compound can serve as the electron-accepting ("pull") component of such a system. Through synthetic modification, an electron-donating ("push") group could be introduced to the molecule to create a larger, conjugated system with potential applications as a chromophore in NLO materials or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Analytical Standards and Reference Materials Development

In any synthetic pathway, the availability of pure, well-characterized intermediates is crucial for quality control and process optimization. This compound, when synthesized to a high degree of purity, can serve as a certified analytical standard. bldpharm.com

Its utility as a reference material would be essential for the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to monitor the progress of reactions where it is either a starting material or an intermediate. Furthermore, it could be used to synthesize potential impurities or degradation products associated with more complex target molecules, which would then require the pure compound as a reference standard for their detection and quantification.

Advanced Analytical Techniques for Compound Detection and Purity Assessment

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound with the structural features of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one—a polar tertiary amine, a ketone, and a nitroaromatic moiety—both liquid and gas chromatography methods are applicable, each with specific considerations.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and detection.

A typical approach would involve reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The presence of the basic diethylamino group requires careful control of the mobile phase pH to ensure good peak shape. At neutral pH, the amine can interact strongly with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase protonates the amine, minimizing these undesirable interactions and resulting in sharper, more symmetrical peaks.

The aromatic nitro group acts as a strong chromophore, making UV-Vis detection a highly suitable and sensitive method for quantification. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) | Gradient elution allows for efficient separation of the main compound from potential impurities with different polarities. Formic acid ensures the amine is protonated for better peak shape. nih.gov |

| Gradient | 20% B to 80% B over 15 minutes | A starting concentration of 20% acetonitrile ensures retention of the compound on the column, while the gradient effectively elutes impurities and the main analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |

| Detection | UV-Vis at 265 nm | The nitroaromatic system provides strong UV absorbance, allowing for sensitive detection. The maximum wavelength would be determined by a UV scan. |

| Injection Volume | 10 µL | A standard volume to introduce the sample without overloading the column. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of this compound by GC can be challenging. Its molecular weight, polarity conferred by the amine and ketone groups, and potential for thermal degradation at high temperatures used in the GC inlet can lead to poor chromatographic performance. researchgate.net

To overcome these limitations, chemical derivatization is often employed. psu.edu This process involves reacting the analyte with a reagent to form a new, more volatile, and thermally stable derivative. For a compound containing an amine, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens, although this compound lacks active hydrogens on its functional groups that are typically targeted by silylation. sigmaaldrich.com Given the compound's structure, direct GC-MS analysis might be feasible if the compound shows sufficient volatility and thermal stability. In such a case, the mass spectrometer would provide crucial structural information through the fragmentation pattern.

Expected fragmentation in Electron Ionization (EI) mode would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom (loss of an ethyl radical) and adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, though less likely for this structure.

Cleavage of the propanone chain: Fragmentation at various points along the C-C backbone.

Fragments related to the nitrophenyl group: Ions corresponding to C₆H₄NO₂⁺.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. rsc.orgtanta.edu.eg It is used to quickly determine if the starting materials are being consumed and if the desired product is being formed. libretexts.org

In the synthesis of this compound, TLC can be used to track the disappearance of the reactants (e.g., 3-nitroacetophenone and diethylamine) and the appearance of the product spot. A typical TLC analysis for reaction monitoring involves a three-lane spotting pattern on a silica (B1680970) gel plate: rochester.edu

Lane 1 (Reference): A spot of the pure starting material.

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture. rochester.edu

Lane 3 (Reaction Mixture): A spot of an aliquot taken from the reaction vessel.

The plate is developed in a sealed chamber containing an appropriate mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate). The ratio is optimized to achieve a good separation of spots, with the product typically having an Rf value between 0.3 and 0.5. rochester.edu After development, the spots are visualized, commonly under a UV lamp where the nitrophenyl group will absorb UV light and appear as a dark spot. rsc.org As the reaction proceeds, the intensity of the starting material spot in Lane 3 will decrease, while the product spot will intensify. libretexts.org

Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Function | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) |

|---|---|---|

| 3-Nitroacetophenone | Starting Material | 0.65 |

| This compound | Product | 0.40 |

Electrochemical Methods for Detection and Characterization

Electrochemical methods are sensitive techniques that can be used to investigate redox-active molecules. mdpi.com The structure of this compound contains a nitroaromatic group, which is electrochemically active and can be readily reduced. This property forms the basis for its detection and characterization using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV).

A study on the related compound 3-(diethylamino)-1-phenylpropan-1-one demonstrated its utility as a corrosion inhibitor, investigated through electrochemical measurements. researchgate.net Similarly, the nitro group in the target compound can undergo a series of reduction steps at a working electrode surface. In aprotic solvents, the reduction often proceeds via a one-electron transfer to form a radical anion, followed by further reduction steps. In protic solvents, the mechanism is more complex and can involve multiple electrons and protons, leading to the formation of hydroxylamine (B1172632) and eventually the corresponding amine.

Cyclic voltammetry can be used to probe these redox processes. A typical CV experiment would show a prominent irreversible cathodic peak corresponding to the reduction of the nitro group. The peak potential provides information about the ease of reduction, while the peak current can be correlated with the compound's concentration, allowing for quantitative analysis. These methods are advantageous due to their high sensitivity, low cost, and the ability to perform analysis without extensive sample preparation. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are valuable for assessing purity, thermal stability, and characterizing solid-state properties.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov For a pure, crystalline sample of this compound, a DSC thermogram would exhibit a single, sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature (Tₘ), and the sharpness of the peak is an indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point. The enthalpy of fusion (ΔHfus) can also be determined from the area under the melting peak. nih.gov Studies on other nitroaromatic derivatives have successfully used DSC to determine thermal properties and stability. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition profile of the compound. researcher.life The TGA thermogram for this compound would show a stable baseline at lower temperatures, followed by a sharp drop in mass at the onset of decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability. The data can also reveal the presence of residual solvents or water if mass loss occurs at lower temperatures (e.g., below 100 °C).

Table 3: Representative Thermal Analysis Data for this compound

| Technique | Parameter | Illustrative Value | Information Provided |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 135 °C | Purity and identity confirmation. |

| DSC | Enthalpy of Fusion (ΔHfus) | 28 kJ/mol | Thermodynamic property of the melting process. |

| TGA | Onset of Decomposition (Td) | 250 °C | Upper limit of thermal stability. |

| TGA | Residual Mass at 600 °C | < 1% | Indicates complete decomposition. |

Future Research Perspectives and Emerging Areas

Development of Novel and Efficient Synthetic Pathways

The classical synthesis of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one and its analogues typically involves the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a secondary amine, such as diethylamine (B46881). While effective, there is considerable scope for the development of more novel and efficient synthetic routes.

Future research could focus on:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields.

Flow chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher purity and safer handling of reagents.

Catalytic enantioselective synthesis: The development of chiral catalysts could enable the production of specific enantiomers of the compound, which may be of interest for certain applications.

A comparative overview of potential synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Method | Potential Advantages | Research Focus |

|---|---|---|

| Conventional Mannich Reaction | Well-established, readily available starting materials. | Optimization of reaction conditions (solvent, temperature, catalyst). |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, often higher yields. | Screening of solvents and catalysts suitable for microwave conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow reactors and optimization of residence times. |

Exploration of Sustainable and Environmentally Benign Synthesis Methods

In line with the principles of green chemistry, future synthetic strategies should aim to be more sustainable and environmentally friendly. Research in this area could explore:

Use of greener solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents.

Development of reusable catalysts: Heterogeneous catalysts or organocatalysts that can be easily recovered and reused would enhance the sustainability of the synthesis.

One-pot multicomponent reactions: Designing synthetic routes that combine multiple steps into a single operation can reduce waste and improve efficiency. A one-pot condensation of an aldehyde, a ketone, and an amine, for example, could be a more atom-economical approach.

Integration into Advanced Material Architectures and Functional Devices

The presence of both an electron-donating diethylamino group and an electron-withdrawing nitro group suggests that this compound could possess interesting photophysical properties. These properties could be harnessed for applications in materials science.

Future investigations could target:

Nonlinear optical (NLO) materials: The push-pull electronic structure of the molecule is a common feature in chromophores with high NLO activity.

Fluorescent sensors: The diethylamino group can act as a binding site for metal ions, potentially leading to changes in the compound's fluorescence upon complexation. This could be explored for the development of chemosensors.

Organic light-emitting diodes (OLEDs): While less common, aminoketone derivatives are being explored for their potential as emitters or host materials in OLEDs.

The potential applications are summarized in Table 2.

Table 2: Potential Applications in Advanced Materials

| Application Area | Relevant Molecular Properties | Research Direction |

|---|---|---|

| Nonlinear Optics | Push-pull electronic structure, potential for high hyperpolarizability. | Synthesis of analogues with enhanced NLO properties and incorporation into polymer matrices. |

| Fluorescent Sensors | Potential for fluorescence quenching or enhancement upon ion binding. | Investigation of the compound's response to various metal ions and other analytes. |

Computational Design and Rational Synthesis of Tailored Analogues for Specific Chemical Functions

Computational chemistry can play a pivotal role in guiding the synthesis of new analogues of this compound with tailored properties. Density functional theory (DFT) and other quantum chemical methods can be employed to:

Predict molecular properties: Calculation of electronic structure, absorption and emission spectra, and nonlinear optical properties.

Guide synthetic efforts: By predicting the properties of virtual compounds, computational studies can help prioritize synthetic targets.

Understand reaction mechanisms: Theoretical calculations can provide insights into the mechanisms of synthetic reactions, aiding in their optimization.

This in-silico approach can accelerate the discovery of new materials and functional molecules based on the this compound scaffold.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The nitro group is known to participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. The diethylamino group can also act as a hydrogen bond acceptor. These interactions could lead to the formation of ordered supramolecular structures in the solid state or in solution.

Future research in this area could involve:

Single-crystal X-ray diffraction: To determine the packing of the molecules in the solid state and identify the key intermolecular interactions.

Solution-state studies: Using techniques such as NMR and UV-Vis spectroscopy to investigate self-assembly in solution.

Formation of co-crystals: Exploring the co-crystallization of the compound with other molecules to create new materials with tunable properties. The ability of nitroaryl groups to participate in controlled self-assembly could be a key area of exploration. researchgate.net

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one, and how is reaction completion monitored?

- Methodology : The compound is synthesized via Mannich base reactions. A typical procedure involves condensing substituted benzaldehydes with diethylamino-propanone derivatives in the presence of a catalyst (e.g., piperidine). Reaction progress is monitored using thin-layer chromatography (TLC) on silica gel G-coated plates. Purification is achieved through recrystallization in methanol .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodology : Structural confirmation employs FTIR to identify functional groups (e.g., C=O stretch at ~1685 cm⁻¹, aromatic C-H stretches), NMR for proton and carbon environments, and mass spectrometry for molecular weight validation. Physicochemical properties (melting point, solubility) are also assessed .

Q. What in vitro models are used for preliminary anticonvulsant screening?

- Methodology : The maximal electroshock (MES) test in rodents is standard. Compounds are administered intraperitoneally, and seizure suppression is evaluated against reference drugs (e.g., phenytoin). Dose-response curves and ED₅₀ values are calculated to determine efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticonvulsant activity of this compound?

- Methodology :

- Substituent variation : Replace the nitro group with electron-withdrawing/-donating groups (e.g., Cl, OMe) to modulate lipophilicity and receptor binding.

- Amino group modification : Compare diethylamino vs. dimethylamino analogs (e.g., 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one) to assess steric/electronic effects on activity.

- Data analysis : Use molecular docking to predict interactions with voltage-gated sodium channels, a common anticonvulsant target .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, animal models, dosing regimens).

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., purity differences).

- Mechanistic studies : Use electrophysiology or fluorescence-based assays to confirm target engagement .

Q. How does the compound interact with DNA, and what implications does this have for therapeutic design?

- Methodology :

- Differential pulse voltammetry (DPV) : Measure changes in guanine oxidation signals upon compound binding, indicating intercalation or groove binding.

- UV-Vis spectroscopy : Analyze hypochromicity/shifts in DNA absorption spectra.

- Molecular dynamics simulations : Model binding modes and stability of DNA-compound complexes .

Q. What computational approaches predict off-target effects or toxicity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.